Theaflavin

Catalog No.
S545155
CAS No.
4670-05-7
M.F
C29H20O12
M. Wt
564.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Theaflavin

CAS Number

4670-05-7

Product Name

Theaflavin

IUPAC Name

3,4,6-trihydroxy-1,8-bis[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-5-one

Molecular Formula

C29H20O12

Molecular Weight

564.5 g/mol

InChI

InChI=1S/C29H24O12/c30-11-3-17(32)15-8-21(36)28(40-23(15)5-11)10-1-13-14(7-20(35)27(39)25(13)26(38)19(34)2-10)29-22(37)9-16-18(33)4-12(31)6-24(16)41-29/h1-7,21-22,28-33,35-37,39H,8-9H2,(H,34,38)/t21-,22-,28-,29-/m1/s1

InChI Key

IPMYMEWFZKHGAX-ZKSIBHASSA-N

SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)O)O)O)C(=O)C(=C3)O)O

solubility

Soluble in DMSO

Synonyms

THEAFLAVIN;THEAFLAVINE;Theaflavins;Theaflavin 1;6-trihydroxy-;Theaflavin, froM green tea;Theaflavin, 98%, from green tea;1,8-bis(3-alpha,5,7-trihydroxy-2-alpha-chromanyl)-5h-benzocyclohepten-5-one;5h-benzocyclohepten-5-one,1,8-bis(3-alpha,5,7-trihydroxy-2-alpha-chromanyl)-3,;3,4,6-Trihydroxy-1,8-bis(3α,5,7-trihydroxy-2α-chroManyl)-5H-benzocyclohepten-5-one

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C(=CC(=C4O)O)C5C(CC6=C(C=C(C=C6O5)O)O)O)O)O

Isomeric SMILES

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C(=CC(=C4O)O)[C@@H]5[C@@H](CC6=C(C=C(C=C6O5)O)O)O)O)O

The exact mass of the compound Theaflavin is 560.0955 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antioxidant Properties

Theaflavins possess potent antioxidant properties. Studies have shown they can scavenge free radicals, which are unstable molecules that damage cells and contribute to various chronic diseases. Research suggests theaflavins might help prevent conditions like heart disease, cancer, and neurodegenerative disorders [].

Anti-Cancer Effects

Theaflavins have been explored for their potential anti-cancer properties. Studies have demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis (programmed cell death) in various cancer cell lines []. However, further research is needed to understand the mechanisms behind these effects and their efficacy in vivo (live animals).

Cardiovascular Health

Theaflavins might play a role in promoting cardiovascular health. Research suggests they can help lower blood cholesterol levels, reduce blood pressure, and prevent blood clotting []. These effects could potentially contribute to reducing the risk of heart disease and stroke.

Other Potential Applications

Scientific research is exploring theaflavins for various other applications. Some studies suggest they might be beneficial for:

  • Dental health: Theaflavins could inhibit the growth of bacteria associated with dental cavities [].
  • Bone health: Studies suggest theaflavins might promote bone formation and prevent bone loss [].
  • Diabetes management: Theaflavins could potentially help regulate blood sugar levels [].

Theaflavin is a polyphenolic compound primarily found in black tea, formed through the enzymatic oxidation of flavan-3-ols, specifically catechins, during the fermentation process. This compound is part of a larger group known as theaflavins, which includes derivatives such as theaflavin-3-gallate, theaflavin-3'-gallate, and theaflavin-3,3'-digallate. Theaflavins contribute to the characteristic reddish hue of black tea and account for approximately 2% of dried tea leaves . They exhibit significant antioxidant properties and have been studied for their potential health benefits.

Theaflavins are primarily known for their antioxidant properties. They can scavenge free radicals and reactive oxygen species (ROS) in the body, potentially reducing oxidative stress and inflammation []. Some studies suggest theaflavins may also:

  • Improve blood vessel function []
  • Modulate gut microbiota []
  • Possess anti-cancer properties (further research needed) []

The exact mechanisms underlying these effects are still under investigation.

Theaflavins are generally considered safe for consumption in amounts typically found in black tea. However, very high doses might cause digestive discomfort []. There is no data available on specific toxicity levels. Theaflavins are not flammable or explosive.

, particularly complexation and oxidation. For instance, it can form complexes with metals like iron(III), which subsequently decay to produce oxidative species. These reactions are often investigated using techniques such as liquid chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy . Theaflavin can also participate in oxidative condensation reactions, leading to the formation of more complex polyphenolic structures .

Theaflavin exhibits a range of biological activities that contribute to its health benefits. It has been shown to possess antioxidant properties, effectively scavenging free radicals such as superoxide radicals and hydrogen peroxide . Additionally, specific derivatives like theaflavin-3 have demonstrated anti-HIV activity by inhibiting viral envelope glycoprotein-mediated membrane fusion. The compound also plays a role in apoptosis regulation in cancer cells by activating key signaling pathways .

Theaflavins are synthesized during the fermentation of tea leaves through enzymatic oxidation processes involving polyphenol oxidase and peroxidase enzymes. This transformation occurs when catechins like epicatechin and epigallocatechin-3-gallate are oxidized . Laboratory synthesis methods for theaflavins often involve controlled oxidation of catechin precursors under specific conditions to yield various derivatives.

Theaflavin has several applications, particularly in the food industry as a natural colorant and antioxidant. Its health-promoting properties have led to interest in its use as a dietary supplement for weight management and metabolic health. Additionally, research continues into its potential therapeutic roles in cancer prevention and treatment due to its ability to modulate cellular signaling pathways .

Interaction studies have revealed that theaflavin can complex with other compounds, such as caffeine, enhancing its stability and bioactivity. These interactions may influence the sensory properties of tea, including taste and aroma. Furthermore, studies have indicated that thiol compounds can inhibit browning reactions in aqueous solutions of theaflavin, suggesting potential applications in food preservation .

Theaflavin is part of a broader family of polyphenolic compounds found in tea. Here are some similar compounds:

Compound NameCharacteristicsUnique Features
ThearubiginFormed from polymerized catechins; contributes to tea colorMore complex structure than theaflavins
EpicatechinA flavanol present in green tea; antioxidant propertiesLacks the oxidative modifications seen in theaflavins
CatechinA major component of green tea; precursor to theaflavinsLess oxidized than theaflavins

The uniqueness of theaflavin lies in its specific structural modifications that enhance its antioxidant capacity and biological activities compared to these similar compounds. Its formation during fermentation sets it apart from catechins and epicatechins, which do not undergo such transformations.

Enzymatic Synthesis via Polyphenol Oxidase and Peroxidase Systems

Enzymatic synthesis of theaflavins relies on polyphenol oxidase (PPO) and peroxidase (POD), which catalyze the oxidation of catechins into quinones, followed by regioselective coupling. PPO, abundant in tea leaves (Camellia sinensis), oxidizes catechins in the presence of oxygen, while POD requires hydrogen peroxide (H₂O₂) for activity.

Key Mechanisms:

  • PPO-Catalyzed Pathways: PPO preferentially oxidizes catechins with ortho-dihydroxyphenyl B-rings (e.g., (-)-epicatechin (EC)) to form o-quinones. These quinones subsequently oxidize pyrogallol-type catechins (e.g., (-)-epigallocatechin (EGC)) via redox coupling, yielding the benzotropolone core of theaflavins.
  • POD-Catalyzed Pathways: Horseradish peroxidase (HRP) generates theaflavins through radical-mediated coupling. For example, HRP/H₂O₂ systems convert EC and EGC into theaflavin (TF₁) with 70% yield under optimized conditions (pH 6.0, 4-minute reaction).

Optimization Parameters:

ParameterPPO System (Potato) POD System (HRP)
pH5.56.0
Temperature (°C)2025
Substrate RatioEC:EGC = 1:1EC:EGC = 1:1
Yield (μg/mL)651.75395 mg (70%)

Membrane-bound PPO (mPPO) exhibits greater stability in acidic conditions and higher resistance to inhibition by galloylated catechins (e.g., EGCG) compared to soluble PPO (sPPO).

Chemical Synthesis Strategies Using Oxidizing Agents

Chemical synthesis employs non-enzymatic oxidants to mimic natural fermentation. Common agents include potassium ferricyanide, silver oxide, and H₂O₂, which drive catechin oxidation and dimerization.

Notable Approaches:

  • H₂O₂-Mediated Oxidation: In ice bath conditions (2–3°C), H₂O₂ prevents premature oxidation of intermediates, increasing TF₁ yield by 44% compared to room-temperature reactions.
  • Nitrobenzenesulfonyl Protection: Biomimetic synthesis using 2-nitrobenzenesulfonyl (Ns) protecting groups on phenolic hydroxyls enhances regioselectivity, achieving TF₁ yields of 68%.

Comparative Efficiency:

Oxidizing AgentSubstratesYield (%)Byproducts
K₃[Fe(CN)₆] EC + EGC58Thearubigins
Ag₂O Protected EC + EGC68Minimal
H₂O₂ (Ice Bath) EC + EGC70Theanaphthoquinone

Chemical methods often produce theanaphthoquinone derivatives (e.g., theanaphthoquinone-3′-gallate) through further oxidation, complicating purification.

Biosynthetic Precursors: Epicatechin and Epigallocatechin Interactions

Theaflavins arise from specific pairings of dihydroxyphenyl (EC, ECG) and trihydroxyphenyl (EGC, EGCG) catechins:

Theaflavin TypePrecursorsKey Structural Feature
Theaflavin (TF₁)EC + EGCNon-galloylated
Theaflavin-3-gallate (TF₂A)EC + EGCGGalloyl at C-3
Theaflavin-3′-gallate (TF₂B)ECG + EGCGalloyl at C-3′
Theaflavin-3,3′-digallate (TF₃)ECG + EGCGGalloyls at C-3 and C-3′

Dynamic Interactions:

  • Redox Potentials: EC-quinone (higher redox potential) oxidizes EGC to EGC-quinone, enabling Michael addition and cyclization.
  • Galloyl Effects: Galloylated catechins (EGCG, ECG) slow coupling kinetics due to steric hindrance but enhance stability of theaflavin digallates (TF₃).

Quantum mechanical calculations suggest EGC-quinone I (EGC-Q-I) acts as a synthon for the bicyclo[3.2.1]octane intermediate, critical for benzotropolone formation.

In Vitro Biomimetic Synthesis Approaches

Biomimetic systems replicate natural enzymatic conditions using synthetic catalysts or engineered enzymes:

Innovations:

  • Recombinant PPO Isozymes: Escherichia coli expressing tea PPO (CsPPO1–4) produces TF₃ at 960.36 mg/L (44.22% conversion) via optimized transition-state stabilization.
  • Cell-Free Systems: Banana fruit homogenates catalyze TF₁ synthesis from EC and EGC, yielding bistheaflavin A through secondary oxidative coupling.

Case Study: Engineered Bacillus megaterium Tyrosinase

MutationTFDG Yield (mg/L)Conversion Rate (%)
Wild Type151.26.95
V218A/R209S 960.3644.22

Biomimetic approaches avoid the complexity of natural fermentation, enabling scalable production of specific theaflavin derivatives.

Theaflavin represents a unique class of polyphenolic compounds characterized by its distinctive molecular architecture and remarkable physicochemical properties. This comprehensive examination explores the structural features, spectroscopic identification methods, solubility characteristics, and redox behavior of this important black tea constituent.

Molecular Architecture of Benzotropolone Skeleton

Theaflavin exhibits a complex molecular structure built around a central benzotropolone skeleton, which forms the structural foundation of this biflavonoid compound. The molecular formula of theaflavin is C₂₉H₂₄O₁₂ with a molecular weight of 564.49 g/mol [1] [2] [3]. The systematic International Union of Pure and Applied Chemistry name is 3,4,5-trihydroxy-1,8-bis[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-1-benzopyran-2-yl]-6H-benzo [4]annulen-6-one [5] [1] [6].

The benzotropolone moiety represents the central structural feature, consisting of a seven-membered cycloheptatrienone ring fused to a benzene ring [7] [4]. This unique architectural framework is formed through the oxidative coupling of two catechin molecules, specifically epicatechin and epigallocatechin-3-gallate, during black tea fermentation processes [7]. The benzotropolone skeleton provides the characteristic chromophoric properties responsible for the golden-yellow color of black tea extracts.

The molecular structure comprises three main structural components: the central benzotropolone core and two flavan-3-ol units attached at positions 1 and 8 of the cycloheptatrienone ring [1] [8]. Each flavan-3-ol moiety contains a (2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl configuration, contributing to the overall stereochemical complexity of the molecule [1] [6]. The presence of twelve hydroxyl groups distributed across the molecular framework provides extensive hydrogen bonding capabilities and influences the compound's physicochemical properties.

Molecular PropertyValue
Molecular FormulaC₂₉H₂₄O₁₂ [1]
Molecular Weight564.49 g/mol [2]
Exact Mass564.126776232 Da [6]
Melting Point237-240°C (decomposition) [3] [9]
Chemical Abstracts Service Number4670-05-7 [5] [2]

Spectroscopic Identification Methods (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides definitive structural identification of theaflavin through both proton (¹H) and carbon-13 (¹³C) nuclear magnetic resonance experiments. Comprehensive nuclear magnetic resonance assignments have been established through one-dimensional and two-dimensional nuclear magnetic resonance techniques, particularly utilizing heteronuclear multiple bond correlation experiments for unambiguous peak assignments [10].

The benzotropolone skeleton exhibits characteristic carbon signals in ¹³C nuclear magnetic resonance spectroscopy. The central carbonyl carbon (C-a) appears at δ 186.23 ppm, while other key benzotropolone carbons are observed at δ 133.58 (C-d), δ 130.57 (C-f), δ 155.85 (C-g), δ 151.93 (C-h), and δ 147.32 (C-i) [8]. These chemical shift values are diagnostic for the benzotropolone structural motif and provide reliable identification parameters.

The flavan-3-ol units contribute additional complexity to the nuclear magnetic resonance spectrum, with chroman ring carbons appearing in characteristic regions. The two stereogenic centers at C-2 and C-3 of each flavan-3-ol unit generate distinct chemical environments, resulting in multiple carbon signals in the aliphatic region between δ 60-90 ppm [10].

Fourier Transform Infrared Spectroscopy

Fourier transform infrared spectroscopy reveals characteristic vibrational modes that provide structural fingerprints for theaflavin identification. The benzotropolone skeleton exhibits specific stretching frequencies that distinguish it from other polyphenolic compounds [11]. The carbonyl stretching vibration of the cycloheptatrienone ring appears prominently at 1601 cm⁻¹, representing one of the most diagnostic peaks for theaflavin identification [11].

Hydroxyl group stretching vibrations occur in the broad region between 3200-3600 cm⁻¹, reflecting the extensive hydrogen bonding network formed by the twelve hydroxyl groups [12]. The amide I region around 1660 cm⁻¹ shows characteristic broadening upon complex formation, indicating hydrogen bonding interactions [12]. Additional diagnostic peaks include carbon-oxygen stretching vibrations around 1108 cm⁻¹ and amide III vibrations near 1235 cm⁻¹ [12].

Vibrational ModeFrequency (cm⁻¹)Assignment
Carbonyl Stretching1601 [11]Benzotropolone C=O
Hydroxyl Stretching3200-3600 [12]O-H groups
Carbon-Oxygen Stretching1108 [12]C-O bonds
Amide I1660 [12]C=O stretching
Amide III1235 [12]N-H bending + C-N stretching

Mass Spectrometry

Mass spectrometry provides precise molecular weight determination and fragmentation pattern analysis for theaflavin identification. Electrospray ionization mass spectrometry in positive ion mode generates the molecular ion at m/z 565 [M+H]⁺, confirming the molecular weight of 564.49 g/mol [13] [14]. Tandem mass spectrometry reveals characteristic fragmentation patterns, with major fragment ions appearing at m/z 139, which corresponds to the loss of flavan-3-ol units from the benzotropolone core [13].

High-resolution mass spectrometry enables accurate mass determination with precision to four decimal places, providing unambiguous molecular formula confirmation [13]. The exact mass of 564.126776232 Da allows discrimination from other isomeric compounds and provides confidence in structural assignments [6].

Ultra-performance liquid chromatography coupled with tandem mass spectrometry has been developed for quantitative analysis, utilizing multiple reaction monitoring transitions for enhanced selectivity and sensitivity [13]. The optimized collision energy of 20 eV provides optimal fragmentation for analytical applications [13].

Solubility Characteristics and Partition Coefficients

Theaflavin exhibits distinctive solubility characteristics that significantly influence its bioavailability and analytical applications. The compound demonstrates poor aqueous solubility, being sparingly soluble in water and aqueous buffer systems [15] [16]. This limited water solubility can be attributed to the extensive hydrogen bonding network and hydrophobic regions within the molecular structure.

Organic solvent solubility varies considerably depending on the solvent polarity and hydrogen bonding capacity. Theaflavin shows good solubility in dimethyl formamide, achieving concentrations up to 25 mg/ml [15] [16]. In dimethyl sulfoxide and ethanol, solubility reaches approximately 10 mg/ml for both solvents [15] [16] [17]. These solubility values provide practical guidelines for stock solution preparation in research applications.

For aqueous applications, mixed solvent systems significantly improve theaflavin solubility. A dimethyl formamide:phosphate buffered saline mixture (1:6 ratio, pH 7.2) achieves a solubility of approximately 0.14 mg/ml [15] [16]. This enhancement demonstrates the importance of co-solvent effects in pharmaceutical and biological applications.

Partition coefficient studies reveal important distribution characteristics between aqueous and organic phases. The partition coefficient between water and isobutyl methyl ketone has been quantitatively determined as 4.15, remaining approximately independent of temperature [18]. This partition behavior is exploited in analytical methods, where extraction efficiency using 2 volumes of isobutyl methyl ketone to 1 volume of tea infusion achieves 89% efficiency [18].

Solvent SystemSolubility (mg/ml)Reference
Dimethyl Formamide25 [15] [15]
Dimethyl Sulfoxide10 [15] [15]
Ethanol10 [15] [15]
Dimethyl Formamide:Phosphate Buffered Saline (1:6)0.14 [15] [15]
WaterSparingly soluble [15] [15]

Redox Behavior and Stability Under Environmental Conditions

Redox Properties and Electrochemical Behavior

Theaflavin exhibits remarkable redox properties that contribute to its potent antioxidant activity. Pulse radiolysis studies have established the electrochemical characteristics of theaflavin radicals, revealing a reduction potential (E₇) of 0.53 V at pH 7 [19]. This relatively high reduction potential indicates strong electron-donating capability, making theaflavin an effective antioxidant compound.

The radical formation process involves preferential oxidation of the benzotropolone moiety, which possesses the lowest reduction potential among the phenolic sites in the molecule [19]. Upon one-electron oxidation, the resulting hydroxycycloheptenone radical exhibits enhanced aromatic character compared to the parent compound, contributing to its stability [19]. The radical exhibits a pKₐ value of 4.3, indicating moderate acidity of the hydroxyl groups in the radical state [19].

Theaflavin demonstrates superior superoxide radical scavenging activity compared to epigallocatechin gallate, with a rate constant of 1 × 10⁷ M⁻¹s⁻¹ at pH 7, representing an order of magnitude enhancement over epigallocatechin gallate (k = 7.3 × 10⁵ M⁻¹s⁻¹) [19]. This enhanced reactivity occurs despite the higher reduction potential of theaflavin radicals, indicating favorable kinetic factors in the electron transfer process.

Environmental Stability Factors

The stability of theaflavin under various environmental conditions has been systematically investigated, revealing significant dependencies on pH, temperature, and medium composition [20] [21]. pH represents the most critical factor affecting theaflavin stability, with acidic conditions providing optimal preservation of the compound [20].

Under acidic conditions (pH < 4), theaflavin demonstrates excellent stability, supporting its preservation in the acidic environment of the stomach during oral administration [20]. However, alkaline conditions (pH > 7) promote rapid degradation, with substantial decomposition observed within 25 hours at pH 7.5 [20]. This pH-dependent stability has important implications for formulation development and storage conditions.

Temperature effects on stability follow predictable patterns, with lower temperatures providing enhanced preservation [21]. Higher concentrations of theaflavin exhibit improved stability during storage, suggesting that concentration-dependent aggregation or self-protection mechanisms may operate [21]. Storage at lower temperatures and acidic pH levels maximizes shelf life and maintains bioactive properties [21].

Light exposure represents another critical stability factor, with ultraviolet radiation promoting photodegradation processes [22] [23]. Ultraviolet B radiation (290-320 nm) causes significant structural modifications, leading to formation of degradation products and loss of antioxidant activity [22]. Protection from light exposure during storage and handling is essential for maintaining compound integrity.

Environmental FactorStability ConditionEffect
pHAcidic (< 4) [20]Enhanced stability
pHAlkaline (> 7) [20]Rapid degradation
TemperatureLow temperature [21]Improved preservation
LightUV protection [22]Prevents photodegradation
ConcentrationHigher concentrations [21]Better stability

Solid-liquid extraction represents the fundamental step in theaflavin isolation from black tea matrices, involving the selective transfer of target compounds from the solid tea material into appropriate solvents. The extraction efficiency depends critically on solvent polarity, temperature, time, and solid-to-liquid ratios [1] [2] [3].

Ethyl Acetate Extraction Systems

Ethyl acetate-based extraction has emerged as a highly effective method for theaflavin isolation due to its favorable partition coefficients for these compounds. The process typically involves contacting black tea powder with ethyl acetate and water simultaneously or sequentially, achieving yields ranging from 2.1% to 4.7% [4] [5]. The weight ratio of water to tea is optimized between 0.5 to 10, with higher ratios reducing extraction efficiency due to dilution effects [6].

The mechanism involves theaflavin molecules partitioning preferentially into the ethyl acetate phase, while more polar compounds such as caffeine and simple phenolics remain in the aqueous phase. Temperature control at 25-30°C prevents thermal degradation of theaflavins while maintaining adequate mass transfer rates [4].

Aqueous Ethanol Extraction Protocols

Aqueous ethanol systems utilizing 50% ethanol with 2% ascorbic acid represent a widely adopted approach for theaflavin extraction [2] [3] [7]. The ascorbic acid serves as an antioxidant, preventing oxidative degradation during the extraction process. Extraction temperatures of 60-80°C for 60 minutes typically yield 1.5-3.4% theaflavin content on a dry weight basis [7].

The extraction procedure involves three sequential extractions with 40 volumes of solvent per gram of dry tea powder. The combined extracts undergo four-fold dilution with distilled water before solid-phase purification steps [2]. This method demonstrates superior reproducibility and is particularly suited for analytical-scale preparations [3].

Hot Water Extraction Methods

Traditional hot water extraction at 90-100°C for 5-30 minutes represents the simplest approach but yields lower theaflavin concentrations (0.8-2.5%) [8] [9]. The method involves boiling tea samples in water, followed by cooling and acidification with sulfuric acid to precipitate theaflavin-rich fractions [1]. Despite lower yields, this method provides a foundation for subsequent concentration and purification steps.

Chromatographic Purification Strategies (MCI Gel, C18 Columns)

MCI Gel Column Chromatography

MCI gel CHP20P represents a specialized macroporous resin developed for polyphenol separation, offering excellent chemical stability across wide pH ranges [10] [11]. The resin structure consists of styrene-divinylbenzene copolymers with controlled porosity, enabling size-exclusion and hydrophobic interaction mechanisms [12].

Column dimensions of 20×300 mm packed with MCI gel CHP20P achieve optimal separation efficiency. The gradient elution protocol employs methanol concentrations from 20% to 70% in water, with theaflavin fractions eluting at different methanol concentrations based on their gallate substitution patterns [13]. Simple theaflavin elutes first, followed by monogallates and finally the digallate form [10].

Purification using MCI gel achieves 85-95% purity with recovery rates of 68-78% [11]. The method demonstrates particular effectiveness for removing chlorophyll and other interfering pigments, which bind strongly to the resin matrix [14]. Regeneration of the resin involves sequential washing with methanol and water, allowing multiple reuse cycles [12].

C18 Reverse Phase Column Systems

C18 reverse phase columns represent the gold standard for theaflavin purification, utilizing octadecylsilane-bonded silica phases with particle sizes of 3-5 μm [15] [2] [7]. The separation mechanism relies on hydrophobic interactions between theaflavin molecules and the C18 stationary phase, with elution order determined by polarity differences.

Semi-preparative scale purification employs YMC-Pack ODS-A columns (250×20 mm, 5 μm) with mobile phases consisting of acetonitrile-water-ethyl acetate (7:17:1, v/v/v) adjusted to pH 2.5 with formic acid [16]. Flow rates of 1.5 mL/min with UV detection at 280 nm enable fraction collection and purity assessment [13].

The C18 system achieves purification levels of 90-98% with recovery rates of 75-85% [7]. Individual theaflavin monomers can be isolated with purities exceeding 92% through optimized gradient conditions and fraction pooling strategies [16]. The method demonstrates excellent reproducibility and scalability for both analytical and preparative applications.

Macroporous Resin CAD-40 Applications

CAD-40 weak-polar macroporous resin offers advantages for large-scale theaflavin purification due to its high capacity, regenerability, and food-grade safety profile [17] [18]. The resin exhibits optimal adsorption and desorption properties for theaflavin compounds, with desorption ratios reaching 78% for individual fractions [17].

The separation protocol involves initial adsorption from aqueous extracts, followed by sequential elution with ethanol gradients (40-80%) [17]. Theaflavin fractions elute in order of increasing polarity, enabling group separation of yellow and orange pigment fractions [17]. The method achieves 83-88% purity with recovery rates of 65-75%, making it economically viable for industrial applications [18].

Solvent Partition Optimization for Industrial-Scale Production

Partition System Design

Industrial-scale theaflavin production requires optimization of partition systems to maximize yield while minimizing solvent consumption and processing costs. The chloroform-ethyl acetate-water partition system has demonstrated effectiveness for large-scale operations [1] [13]. The process involves initial extraction with hot water, followed by acidification and organic solvent partition.

The partition coefficients for theaflavins in the ethyl acetate-water system range from 2.1 to 4.7, depending on the specific theaflavin structure and solution conditions [4]. Temperature control at 25°C prevents thermal degradation while maintaining favorable partition equilibria [5].

Process Parameter Optimization

Critical process parameters for industrial-scale production include solid-to-liquid ratios (1:6 to 1:10), extraction temperature (25-70°C), and extraction time (60-90 minutes) [8] [9]. Lower solid-to-liquid ratios improve extraction completeness but increase solvent requirements and processing volumes [9].

Temperature optimization balances extraction efficiency against thermal degradation, with optimal ranges of 25-70°C depending on the extraction solvent [19]. Extended extraction times beyond 90 minutes promote conversion of theaflavins to thearubigins, reducing product quality [20].

pH optimization in the range of 2.5-5.6 significantly affects theaflavin stability during extraction and partition operations [9] [13]. Lower pH values favor theaflavin stability but may increase equipment corrosion and require specialized materials of construction.

Solvent Recovery Systems

Economic viability of industrial theaflavin production depends critically on solvent recovery efficiency, with target recovery rates of 85-95% for ethanol and ethyl acetate [4] [5]. Distillation systems with vapor recompression achieve high recovery rates while minimizing energy consumption.

The recovery system design must account for azeotrope formation in ethanol-water mixtures and thermal sensitivity of residual theaflavin compounds. Vacuum distillation at reduced temperatures prevents thermal degradation while enabling efficient solvent separation [5].

Aeration rate control at 0.8-1.0 L/min during processing prevents excessive oxidation while maintaining adequate mass transfer rates [9] [20]. Oxygen exposure monitoring ensures product quality maintenance throughout the production process.

Quality Control Through HPLC Quantification Protocols

Analytical Column Selection

High-performance liquid chromatography represents the definitive method for theaflavin quantification and quality control [21] [22]. C18 reverse phase columns with particle sizes of 3-5 μm provide optimal resolution for theaflavin separation [23]. Monolithic C18 columns with 2 μm particles enable rapid analysis with run times of 8-30 minutes compared to conventional 20-60 minute methods [24].

Column specifications include dimensions of 4.6×250 mm for analytical scale, with temperature control at 30-40°C optimizing peak shape and resolution [25] [22]. Guard columns protect the analytical column from contamination and extend operational lifetime [21].

Mobile Phase Optimization

The mobile phase system consists of 2% acetic acid in water (Phase A) and 2% acetic acid in acetonitrile (Phase B), providing optimal buffering and peak symmetry [21] [26] [27]. Alternative systems using 0.1% formic acid demonstrate comparable performance with reduced corrosivity [28].

Gradient elution programs optimize separation while minimizing analysis time. Typical gradients progress from 10% to 50% acetonitrile over 20-30 minutes, with flow rates of 1.0-1.5 mL/min [22] [23]. Isocratic elution at optimized composition enables faster analysis for routine quality control applications [21].

Detection and Quantification Parameters

UV detection at 274-280 nm provides primary quantification, with secondary detection at 375 nm offering additional selectivity [21] [23] [29]. The dual-wavelength approach enables confirmation of peak purity and detection of co-eluting impurities [27].

Calibration employs external standards of defined purity and moisture content, with response factors established through international interlaboratory testing [21] [27]. Alternative calibration using caffeine internal standard with established relative response factors provides accuracy when pure theaflavin standards are unavailable [27].

Method Validation Parameters

Analytical method validation demonstrates linearity with correlation coefficients (R²) ≥ 0.9993 across concentration ranges of 0.02-20 μg/mL for theaflavins [30]. Detection limits range from 0.05-0.5 μg/mL, with quantification limits of 0.4-1.1 mg/L [24].

Precision studies show relative standard deviations below 5% for within-day assays and below 2% for retention time reproducibility [23]. Recovery studies demonstrate 95-105% recovery across the analytical range, confirming method accuracy [24] [30].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

0.6

Exact Mass

560.0955

Density

1.6±0.1 g/cm3

Appearance

Solid powder

Melting Point

237-240 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Theaflavin

Dates

Last modified: 08-15-2023
1. Takeda J, Park HY, Kunitake Y, Yoshiura K, Matsui T. Theaflavins, dimeric catechins, inhibit peptide transport across Caco-2 cell monolayers via down-regulation of AMP-activated protein kinase-mediated peptide transporter PEPT1. Food Chem. 2013 Jun 15;138(4):2140-5. doi: 10.1016/j.foodchem.2012.12.026. Epub 2012 Dec 28. PMID: 23497868.

2. Mercader AG, Pomilio AB. (Iso)flav(an)ones, chalcones, catechins, and theaflavins as anticarcinogens: mechanisms, anti-multidrug resistance and QSAR studies. Curr Med Chem. 2012;19(25):4324-47. doi: 10.2174/092986712802884277. PMID: 22830339.

3. Anandhan A, Janakiraman U, Manivasagam T. Theaflavin ameliorates behavioral deficits, biochemical indices and monoamine transporters expression against subacute 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease. Neuroscience. 2012 Aug 30;218:257-67. doi: 10.1016/j.neuroscience.2012.05.039. Epub 2012 May 23. PMID: 22634505.

4. Mohanty S, Adhikary A, Chakrabarty S, Sa G, Das T. Operation 'p53 Hunt' to combat cancer: theaflavins in action. Front Biosci (Schol Ed). 2012 Jan 1;4:300-20. doi: 10.2741/270. PMID: 22202062.

5. Singh M, Bhui K, Singh R, Shukla Y. RETRACTED: Tea polyphenols enhance cisplatin chemosensitivity in cervical cancer cells via induction of apoptosis. Life Sci. 2013 Jul 19;93(1):7-16. doi: 10.1016/j.lfs.2013.02.001. Epub 2013 Feb 9. Retraction in: Life Sci. 2019 Sep 15;233:116690. PMID: 23399702.

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